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Compound of Interest

Compound Name: (S)-1-Phenylethanol

Cat. No.: B046765

This guide provides an in-depth analysis of the spectroscopic data for the chiral molecule (S)-1-
Phenylethanol, a key intermediate in pharmaceutical and fine chemical synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and
professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. For (S)-1-Phenylethanol, both *H and 3C NMR provide distinct signatures
confirming its molecular structure.

1.1. *H NMR Spectral Data

The proton NMR spectrum of (S)-1-Phenylethanol is characterized by signals corresponding
to the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
~7.39-7.26 Multiplet - 5 Ar-H
~4.91 Quartet ~6.5 1 CH(OH)
~2.01 Singlet (broad) - 1 OH
~1.49 Doublet ~6.5 3 CHs
Note: Data
acquired in
CDClIs at 400 or
500 MHz. The

chemical shift of
the hydroxyl
proton can vary
depending on
concentration

and temperature.

[1]

1.2. 13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Chemical Shift (6) ppm

Carbon Assignment

~145.9 Ar-C (quaternary)
~128.5 Ar-CH

~127.4 Ar-CH

~125.4 Ar-CH

~70.4 CH(OH)

~25.1 CHs

Note: Data acquired in CDCls at 100 or 125

MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (V) cm—?

Description of Vibration

Functional Group

~3364 O-H stretch (broad) Alcohol

~3030 C-H stretch (aromatic) Aromatic Ring

~2965 C-H stretch (aliphatic) Methyl/Methine

~1493, 1452 C=C stretch (in-ring) Aromatic Ring

~1089, 1007 C-O stretch Secondary Alcohol

~761, 699 C-H bend (out-of-plane) Monosubstituted Benzene

Note: Spectra are often

recorded as a thin film (neat).

[1]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

m/z (Mass-to- Proposed ] )

. Formula Relative Intensity
Charge Ratio) Fragment
122 [M]* (Molecular lon) [CsH100]* Moderate
107 [M-CHs]* [C7H70]* High (Base Peak)
79 [CeH7]* [CeH7]* Moderate
77 [CeHs]* [CeHs]* High

Note: Data typically
acquired via Electron
lonization (El) in a
GC-MS system.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Data Acquisition:

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Phenylethanol in ~0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Parameters: Acquire the spectrum with a spectral width of approximately 12 ppm, a
relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Parameters: Acquire the spectrum with a spectral width of approximately 220 ppm,
a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to
achieve an adequate signal-to-noise ratio.
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e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal
(0.00 ppm for tH) or the residual solvent signal of CDClIs (77.16 ppm for 13C).[4]

IR Spectrum Acquisition (Neat/Thin Film):

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker
Tensor 27.[2]

o Sample Preparation: Apply a single drop of neat (undiluted) (S)-1-Phenylethanol directly
onto the surface of the ATR (Attenuated Total Reflectance) crystal or between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

o Data Collection: Record the spectrum typically over a range of 4000-600 cm~1.[5]

e Processing: Perform a background scan of the clean ATR crystal or empty salt plates. Collect
the sample spectrum and ratio it against the background to obtain the final absorbance or
transmittance spectrum.

Mass Spectrum Acquisition (GC-MS):

e Sample Preparation: Prepare a dilute solution of (S)-1-Phenylethanol (e.g., 1 mg/mL) in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EIl) source.[6]

e GC Conditions: Inject 1 pL of the sample solution into the GC. Use a suitable capillary
column (e.g., DB-5ms) and a temperature program that allows for the separation of the
analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C).

e MS Conditions: Set the ion source to EI mode at 70 eV. Scan a mass range of m/z 40-200.

» Data Analysis: Identify the peak corresponding to (S)-1-Phenylethanol in the total ion
chromatogram and analyze its corresponding mass spectrum to identify the molecular ion
and key fragment ions.[3]
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Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical sample.

Diagram 2: Proposed Mass Spectrometry Fragmentation of (S)-1-Phenylethanol
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Caption: Key fragmentation pathways for (S)-1-Phenylethanol under Electron lonization (EI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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